9-(2H-1,3-benzodioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound is a purine derivative featuring a 2H-1,3-benzodioxol-5-yl group at position 9 and a 5-bromo-2-methoxyphenyl substituent at position 2 of the purine core. Structural analysis of similar purine derivatives often employs crystallographic techniques, such as those implemented in the SHELX software suite, to resolve substituent conformations and intermolecular interactions .
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN5O5/c1-29-12-4-2-9(21)6-11(12)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)10-3-5-13-14(7-10)31-8-30-13/h2-7H,8H2,1H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREDIUANWCRJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule with significant potential in various biological applications. Its unique structure suggests diverse interactions with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.32 g/mol. The compound contains multiple functional groups that contribute to its biological activity, including a purine core and substituted aromatic rings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.32 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
A study published in Molecules highlighted the anticancer efficacy of related compounds against colorectal carcinoma cells, demonstrating their potential as therapeutic agents in cancer treatment .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. A comparative analysis revealed that certain derivatives exhibited greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent. This suggests that the compound may modulate inflammatory pathways effectively .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. For example, inhibition of phospholipases has been associated with reduced inflammation and tumor growth .
Case Studies
- Colorectal Carcinogenesis Study : A study focused on the impact of similar compounds on human secretory phospholipases revealed that they could significantly reduce tumor cell viability. The mechanism involved modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Screening : In vitro assays demonstrated that derivatives showed significant inhibition of pro-inflammatory cytokines in activated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Bromine Position : The target compound’s 5-bromo-2-methoxyphenyl group (C2) differs from analogs with bromine at para (C4, ) or meta (C3, ) positions. Para-substituted bromine enhances steric bulk, while meta-substitution may alter electronic distribution, affecting binding to hydrophobic pockets.
- Benzodioxole vs. Methoxy/Ethoxy Groups : The benzodioxole ring (C9) in the target compound provides a rigid, electron-rich aromatic system compared to simpler methoxy () or ethoxy () groups. This rigidity may improve binding specificity in enzymes like kinases or phosphodiesterases.
Functional Group Modifications
Molecular Weight and Drug-Likeness
The target compound’s estimated molecular weight (~457.3) exceeds that of most analogs (393.4–449.4), primarily due to the benzodioxole moiety. Higher molecular weight may impact bioavailability, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
